molecular formula C9H18Cl2N4 B2721712 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride CAS No. 1250820-70-2

2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Cat. No.: B2721712
CAS No.: 1250820-70-2
M. Wt: 253.17
InChI Key: URTPEQKULKIBGY-UHFFFAOYSA-N
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Description

2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. Its structure, featuring a piperidine moiety linked to a 1,2,4-triazole ring, is commonly explored in the design and synthesis of novel bioactive molecules . Compounds based on the 1,2,4-triazole scaffold, such as this one, are frequently investigated for their potential pharmacological properties, as this core structure is present in various classes of therapeutic agents . For instance, recent scientific literature highlights the role of 1,2,4-triazole-piperidine hybrids in the development of potential glutaminyl cyclase isoenzyme (isoQC) inhibitors, which are a novel target for cancer therapy . Furthermore, related 1,2,4-triazole derivatives have shown promising inhibitory activity against Mycobacterium tuberculosis , underscoring the value of this chemical class in the search for new anti-infective agents . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound as a key building block or intermediate in their synthetic pathways, or as a reference standard in analytical studies.

Properties

IUPAC Name

2-(4,5-dimethyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.2ClH/c1-7-11-12-9(13(7)2)8-5-3-4-6-10-8;;/h8,10H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTPEQKULKIBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)C2CCCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazole Ring Formation via Cyclization Reactions

The 1,2,4-triazole core is typically synthesized through cyclization reactions involving hydrazine derivatives. A widely adopted method involves the reaction of hydrazine hydrate with methyl isothiocyanate under alkaline conditions to form 3-mercapto-4-methyl-4H-1,2,4-triazole intermediates. For instance, 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine is synthesized via sequential hydrazide formation, cyclization with methyl isothiocyanate, and thiol functionalization. Alternative routes employ dimethyl N-cyanoiminodithiocarbonate as a cyclizing agent, which reacts with sulfonamide precursors in acetone under reflux to yield triazole-thioether intermediates.

Key parameters influencing triazole synthesis include:

  • Temperature : Optimal cyclization occurs at 50–80°C.
  • Base selection : Potassium carbonate or sodium hydroxide facilitates deprotonation and accelerates ring closure.
  • Solvent polarity : Polar aprotic solvents like acetone or acetonitrile improve reaction homogeneity.

Piperidine Ring Functionalization

Piperidine derivatives are often prepared via reductive amination or alkylation. For example, 4-(4-substituted piperazin-1-yl)piperidine intermediates are synthesized by reacting N-boc-piperidin-4-one with anilines in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃). This method achieves yields >75% under mild conditions (20°C, 24 h). Alternatively, 1,4-dibromobutane is used to alkylate piperidine precursors, followed by deprotection to yield secondary amines.

Coupling of Triazole and Piperidine Moieties

The integration of triazole and piperidine subunits is achieved through nucleophilic substitution or thioether coupling. A representative protocol involves reacting 3-mercapto-4-methyl-4H-1,2,4-triazole with 1-(bromomethyl)piperidine in ethanol under reflux. This reaction proceeds via thiolate displacement, with yields exceeding 80% when catalyzed by potassium carbonate . Patent literature describes advanced coupling strategies using 1,3-dibromopropane as a linker, enabling the formation of stable C–S bonds between heterocycles.

Salt Formation to Dihydrochloride

Conversion of the free base to the dihydrochloride salt is critical for enhancing solubility and stability. The free base is treated with concentrated hydrochloric acid (HCl) in ethanol or aqueous methanol, followed by crystallization. For instance, 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine is dissolved in ethanol, and HCl gas is bubbled through the solution until precipitation occurs. The product is filtered, washed with cold ether, and dried under vacuum, yielding the dihydrochloride salt with >95% purity.

Optimization of Reaction Conditions

Catalytic Systems

  • Copper(I) iodide (CuI) accelerates triazole formation in click chemistry, reducing reaction times to <5 minutes.
  • Zinc chloride (ZnCl₂) enhances reductive amination efficiency by stabilizing imine intermediates.

Solvent and Temperature Effects

Reaction Step Optimal Solvent Temperature (°C) Yield (%)
Triazole cyclization Acetone 60 85–90
Piperidine alkylation Dichloromethane 25 75–80
Salt formation Ethanol/H₂O 0–5 90–95

Purification Techniques

  • Column chromatography (silica gel, chloroform/methanol) isolates intermediates.
  • Recrystallization from ethanol/water mixtures ensures high-purity dihydrochloride products.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Hydrazine cyclization High selectivity for triazole regioisomers Requires toxic methyl isothiocyanate 75–85
CuI-catalyzed click Rapid reaction kinetics Limited scalability 90–98
Reductive amination Mild conditions, broad substrate scope Costly borohydride reagents 70–80
Thioether coupling Robust C–S bond formation Sensitive to moisture 80–85

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activities. The piperidine ring may interact with receptors or enzymes, modulating their function. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogs in Piperidine-Triazole Systems

4-(4H-1,2,4-Triazol-3-yl)piperidine Dihydrochloride (CAS 332948-47-7)
  • Key Differences : Lacks the 4,5-dimethyl substituents on the triazole ring.
  • Implications : The absence of methyl groups likely reduces steric hindrance and lipophilicity compared to the target compound. This may affect binding affinity in receptor-based applications.
(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methylamine (SY190762)
  • Key Differences : Replaces the piperidine ring with a methylamine group.
  • Implications : The piperidine moiety in the target compound may confer improved solubility (via dihydrochloride salt) and altered pharmacokinetics due to ring rigidity .
3-Amino-4-(Substituted Benzyloxyimino)piperidine Dihydrochlorides ()
  • Examples : Compounds 13c, 13d, 13e, 13f, and 13g.
  • Key Differences: Feature a benzyloxyimino group at the 4-position of piperidine instead of a triazole.
  • Physicochemical Data: Compound Melting Point (°C) MS-ESI (m/z) Notable NMR Signals (1H-NMR) 13c 189–192 278 (M+H)+ δ 3.85 (s, 6H, OCH3) 13g 193–195 292 (M+H)+ δ 6.00 (s, 2H, OCH2O)

Substituent Effects on Physicochemical Properties

  • 4,5-Dimethyltriazole vs. Unsubstituted Triazole :

    • The dimethyl groups on the triazole in the target compound increase steric bulk and electron-donating effects, which may enhance metabolic stability and lipophilicity.
    • In contrast, the unsubstituted triazole in CAS 332948-47-7 offers fewer steric constraints, possibly favoring interactions with planar binding pockets .
  • Piperidine vs.

Biological Activity

Overview

2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring linked to a triazole moiety, which is known for its diverse pharmacological effects. The biological activity of this compound is primarily attributed to the triazole structure, which has been shown to interact with various biological targets.

PropertyValue
Molecular Formula C₉H₁₆N₄
Molecular Weight 180.25 g/mol
CAS Number 1250820-70-2
IUPAC Name This compound

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The triazole ring can inhibit the activity of certain enzymes involved in fungal and bacterial metabolism, thereby exhibiting antimicrobial properties. Additionally, the compound may modulate various signaling pathways in cancer cells, contributing to its anticancer potential.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity :
    • Triazole derivatives are known for their antifungal properties. Studies have shown that compounds containing triazole rings exhibit significant activity against various fungal pathogens.
    • For instance, derivatives similar to 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine have demonstrated efficacy against Candida albicans and other Gram-positive and Gram-negative bacteria .
  • Anticancer Activity :
    • The compound has been evaluated for its antiproliferative effects against several cancer cell lines. In vitro studies indicate that it may inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
    • Molecular docking studies have revealed high binding affinities to targets involved in cancer progression, suggesting a robust mechanism for its anticancer effects .
  • Antioxidant Properties :
    • The antioxidant potential of triazole derivatives has been assessed using DPPH and ABTS assays. Some studies indicate that these compounds can scavenge free radicals effectively, contributing to their therapeutic profile .

Case Study 1: Antifungal Activity

In a comparative study examining the antifungal efficacy of various triazole derivatives, 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine displayed significant inhibition against Candida albicans with a Minimum Inhibitory Concentration (MIC) comparable to established antifungals.

Case Study 2: Anticancer Efficacy

A series of experiments on breast and colon cancer cell lines demonstrated that the compound induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related triazole compounds is presented below:

Compound NameSimilarity IndexKey Features
3-(2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperidine0.68Similar piperidine structure; different substitution pattern
5-Amino-4H-1,2,4-triazole-3-carboxylic acid0.61Contains an amino group; varied biological activity
5-Methyl-4H-1,2,4-triazol-3-amine0.58Amino substitution on triazole; different pharmacological properties

Q & A

Q. What synthetic methodologies are optimal for producing high-purity 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride?

  • Methodological Answer : Synthesis typically involves cyclization of piperidine precursors with hydrazine derivatives to form the triazole ring. Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield. For purity ≥95%, use recrystallization in ethanol/water (1:3 v/v) and monitor via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) . Post-synthesis, confirm stoichiometry via elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodological Answer : Employ 1H/13C NMR (400 MHz, DMSO-d6) to verify piperidine and triazole ring integration. Key NMR signals: piperidine δ 1.4–2.8 ppm (multiplet), triazole δ 7.9–8.1 ppm (singlet). High-resolution mass spectrometry (HRMS-ESI+) confirms molecular weight (theoretical: ~292.2 g/mol) . PXRD patterns should align with simulated data from analogous piperidine-triazole structures .

Q. How should researchers handle solubility challenges in pharmacological assays?

  • Methodological Answer : Due to its dihydrochloride salt form, the compound exhibits high solubility in polar solvents (e.g., water, ethanol). For in vitro assays, prepare 10 mM stock in DMSO (ensure <0.1% water to prevent hydrolysis). For aqueous buffers (pH 7.4), use sonication (30 min, 37°C) to achieve homogenous dispersion .

Advanced Research Questions

Q. How can contradictory data on this compound’s monoamine transporter inhibition be resolved?

  • Methodological Answer : Use orthogonal assays:
  • Radioligand binding : Compare affinity (Ki) for DAT, SERT, and NET using [3H]GBR-12935 (1 nM) .
  • Functional uptake assays : Measure IC50 in HEK293 cells expressing human transporters, with GBR-12909 dihydrochloride (1 µM) as a positive control .
    Normalize data to cell viability (LDH release assay) and account for batch-to-batch variability via QC protocols (HPLC purity >98%) .

Q. What computational strategies predict this compound’s blood-brain barrier (BBB) permeability?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER20, 100 ns) to calculate logP (target: 1.5–2.5) and polar surface area (<90 Ų). Validate with PAMPA-BBB assays (Pe > 4.0 × 10⁻⁶ cm/s indicates BBB penetration). Correlate with in vivo brain/plasma ratios in rodents (target: 0.3–3.0) .

Q. How do structural modifications influence its histamine receptor binding specificity?

  • Methodological Answer : Synthesize analogs with:
  • Triazole substituents : Compare methyl vs. ethyl groups (synthesized via reductive amination ).
  • Piperidine modifications : Introduce sulfonyl or acyl groups (see analogous 4-[(4-methoxyphenyl)sulfonyl]piperidine derivatives ).
    Test H1/H3 receptor affinity via competitive binding assays (IC50 ≤ 100 nM for selectivity) .

Key Notes

  • Safety : Use PPE (gloves, goggles) during synthesis; store at -20°C under argon to prevent degradation .
  • Data Reproducibility : Standardize assay protocols (e.g., cell passage number, serum-free conditions) .
  • Structural Insights : Compare crystallographic data with analogous 4H-1,2,4-triazol-3-yl derivatives .

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